molecular formula C9H14ClN3OS B1328590 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine CAS No. 951884-56-3

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine

Cat. No.: B1328590
CAS No.: 951884-56-3
M. Wt: 247.75 g/mol
InChI Key: DTFIIZKQYAPLBY-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.7 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 350.3±32.0 °C at 760 mmHg, and a flash point of 165.7±25.1 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its polar surface area is 47 Å2, and its molar volume is 163.2±3.0 cm3 .

Scientific Research Applications

Synthesis Techniques

4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine and its related compounds have been synthesized using various techniques. For instance, 2-amino-4-methoxy-6-methylthiopyrimidine was synthesized from 2-amino-4-chloro-6-methoxypyrimidine and sodium thiomethylate, achieving a high yield and purity under optimum conditions (Yin Dulin, 2005). Similarly, complex syntheses involving chlorination, N-chlorosuccinimide (NCS), and various other chemical transformations have been reported, leading to the synthesis of derivatives like 4-chloro-6-methoxypyrimidine-2-carbonitrile (A. Kalogirou & P. Koutentis, 2019).

Chemical Transformations and Structural Analysis

Structural analysis and regioselective syntheses have led to the creation of pharmacologically relevant compounds containing chloroquinoline and dihydropyrimidone moieties. X-ray structure analysis has provided insights into the regioselectivity and molecular conformations of these compounds (Nicholas D. Watermeyer et al., 2009). In addition, studies on isostructural compounds have revealed significant displacements of the ring-substituent atoms from the plane of the pyrimidine rings, indicating polarization of the electronic structures (Jorge Trilleras et al., 2009).

Molecular Interactions and Quantum Chemical Calculations

Research has also delved into the non-covalent interactions within certain pyrimidine derivatives, utilizing techniques such as FT-IR, FT-Raman, and single crystal X-ray diffraction. Studies have provided insights into intramolecular non-covalent interactions, intermolecular interactions in crystal lattices, and the impact of these interactions on the vibrational spectra and molecular structures (Yu Zhang et al., 2018).

Herbicidal and Antitumor Activity

Certain derivatives of this compound have demonstrated notable herbicidal activities against specific plants and antitumor properties. For instance, 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine showcased significant herbicidal activity against Brassica napus (Li Gong-chun, 2011). Additionally, reactions of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines with various amines led to the synthesis of antitumor compounds (L. Grigoryan et al., 2008).

Safety and Hazards

In case of skin contact with 4-Chloro-6-(3-Methoxypropylamino)-2-methylthiopyrimidine, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Properties

IUPAC Name

6-chloro-N-(3-methoxypropyl)-2-methylsulfanylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3OS/c1-14-5-3-4-11-8-6-7(10)12-9(13-8)15-2/h6H,3-5H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFIIZKQYAPLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650090
Record name 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-56-3
Record name 6-Chloro-N-(3-methoxypropyl)-2-(methylthio)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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